

A Technical Guide to (-)-Haloxylfop (Haloxylfop-P)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Haloxylfop

Cat. No.: B1260610

[Get Quote](#)

This technical guide provides an in-depth overview of **(-)-Haloxylfop**, also known as Haloxylfop-P, the active enantiomer of the herbicide haloxylfop. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering key data, experimental insights, and a summary of its mechanism of action.

Core Chemical and Physical Properties

(-)-Haloxylfop is a selective herbicide used to control annual and perennial grasses in a variety of broadleaf crops. Its herbicidal activity is primarily attributed to the R-enantiomer, Haloxylfop-P.^[1] The compound is often used in its methyl ester form, Haloxylfop-P-methyl, which is readily absorbed by plants.


A summary of the key identifiers and molecular weights for Haloxylfop-P and its methyl ester is provided below.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Haloxylfop-P	95977-29-0	C ₁₅ H ₁₁ ClF ₃ NO ₄	361.70 ^{[1][2]}
Haloxylfop-P-methyl	72619-32-0	C ₁₆ H ₁₃ ClF ₃ NO ₄	375.73 ^{[3][4][5]}

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

(-)-Haloxyfop functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.^[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development. The inhibition of this enzyme disrupts the production of lipids, leading to the cessation of growth and eventual death of the plant.

The following diagram illustrates the simplified signaling pathway of **(-)-Haloxyfop**'s mode of action.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **(-)-Haloxyfop**.

Experimental Protocols

Detailed experimental protocols for studying the effects and properties of **(-)-Haloxyfop** are crucial for reproducible research. Below are generalized methodologies for key experiments.

In Vitro ACCase Inhibition Assay

This experiment is designed to determine the inhibitory effect of **(-)-Haloxyfop** on the activity of acetyl-CoA carboxylase.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for an *in vitro* ACCase inhibition assay.

Methodology:

- Enzyme Extraction: Isolate ACCase from a susceptible plant species (e.g., maize) following established biochemical procedures.
- Incubation: In a reaction mixture, combine the enzyme extract with varying concentrations of **(-)-Haloxylfop**. Initiate the reaction by adding the substrates: acetyl-CoA, ATP, and bicarbonate (often radiolabeled for detection).
- Reaction Termination: After a defined incubation period, stop the reaction, typically by adding acid.
- Quantification: Measure the amount of product (malonyl-CoA) formed. If a radiolabeled substrate is used, this can be quantified using liquid scintillation counting.
- Data Analysis: Plot the enzyme activity against the concentration of **(-)-Haloxylfop** to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Whole Plant Herbicide Efficacy Study

This experiment evaluates the herbicidal effectiveness of **(-)-Haloxylfop** on target plant species.

Methodology:

- Plant Growth: Grow a susceptible grass species (e.g., *Avena fatua*) and a resistant broadleaf crop (e.g., soybean) under controlled greenhouse conditions.
- Herbicide Application: Apply different doses of **(-)-Haloxylfop** (typically as Haloxylfop-P-methyl) to the plants at a specific growth stage.
- Evaluation: At set time points after application, assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
- Data Collection: Collect quantitative data, such as plant height, biomass, and survival rate.
- Data Analysis: Analyze the dose-response relationship to determine the effective dose for controlling the target weed and the selectivity towards the crop.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Haloxyp-P | C15H11ClF3NO4 | CID 448979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Haloxyp | C15H11ClF3NO4 | CID 50895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. HALOXYFOP-R-METHYL [chembk.com]
- 5. Haloxyp-P-methyl PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to (-)-Haloxyp (Haloxyp-P)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1260610#haloxyp-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1260610#haloxyp-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com